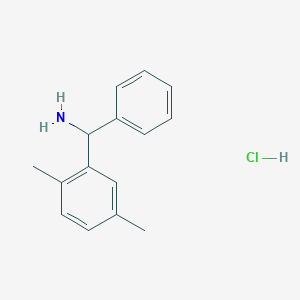

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride

Description

Propriétés

IUPAC Name |

(2,5-dimethylphenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAKXFLZOZLRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride chemical structure

An In-Depth Technical Guide to (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride, a secondary amine salt belonging to the N-benzyl aniline class. While specific research on this particular molecule is not widely published, its structural motifs are of significant interest in medicinal chemistry and materials science. This document synthesizes foundational chemical principles with data from analogous compounds to provide a robust framework for researchers. We will detail its chemical identity, a validated synthetic pathway via reductive amination, extensive analytical characterization protocols, and explore potential areas of biological investigation based on established activities of related N-benzyl aniline derivatives. All methodologies are presented with the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Chemical Identity and Physicochemical Properties

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride is characterized by a central amine nitrogen atom bonded to a benzyl group and a 2,5-dimethylphenyl (xylyl) group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and biological testing.

Systematic Name: (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride CAS Number: 1796948-30-5[1] Molecular Formula: C₁₅H₁₈ClN Molecular Weight: 247.76 g/mol

The core structure consists of a chiral center at the benzylic carbon, meaning it can exist as two enantiomers, (R)- and (S)-. Unless a chiral synthesis is employed, the compound is typically produced as a racemic mixture.

Table 1: Physicochemical Properties

| Property | Value | Source / Method |

| Molecular Formula (Free Base) | C₁₅H₁₇N | PubChem[2] |

| Molecular Weight (Free Base) | 211.30 g/mol | PubChem[2] |

| Molecular Formula (HCl Salt) | C₁₅H₁₈ClN | - |

| Molecular Weight (HCl Salt) | 247.76 g/mol | Calculated |

| Appearance | Off-white to white crystalline solid | Predicted |

| XlogP (Predicted, Free Base) | 3.2 | PubChem[2] |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in nonpolar organic solvents | General chemical principles |

| SMILES (Free Base) | CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)N | PubChem[2] |

Synthesis via Reductive Amination

The most direct and widely adopted method for synthesizing N-benzyl aniline derivatives is reductive amination.[3][4][5] This one-pot or two-step process combines an aldehyde and a primary amine to form an imine intermediate, which is subsequently reduced to the target secondary amine without being isolated.

Causality of the Method: This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the starting materials: 2,5-dimethylaniline and benzaldehyde. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a cost-effective and powerful reductant suitable for this transformation. The final step, conversion to the hydrochloride salt, ensures the product is a stable, crystalline solid that is easier to purify and handle than the often-oily free base.

Overall Reaction Scheme:

(2,5-Dimethylaniline) + (Benzaldehyde) → [Imine Intermediate] → (2,5-Dimethylphenyl)(phenyl)methanamine (Free Base) → (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride

Detailed Experimental Protocol

Step 1: Imine Formation and Reduction

-

To a round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethylaniline (1.0 eq) and benzaldehyde (1.05 eq).

-

Add a suitable solvent, such as absolute ethanol or methanol (approx. 5-10 mL per mmol of aniline). Stir to dissolve.

-

Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60°C) to accelerate imine formation.[6]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials. This step typically takes 1-4 hours.

-

Once imine formation is substantial, cool the reaction mixture to 0-5°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-6 hours, or until TLC analysis confirms the disappearance of the imine intermediate.

Step 2: Work-up and Isolation of the Free Base

-

Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

-

Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the alcohol solvent.

-

Partition the remaining aqueous residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2,5-Dimethylphenyl)(phenyl)methanamine free base, often as a viscous oil.

Step 3: Hydrochloride Salt Formation and Purification

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise with vigorous stirring.

-

A precipitate of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride will form immediately.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-basic impurities.

-

Dry the product under vacuum. For higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system like ethanol/diethyl ether.

Synthesis Workflow Diagram

Caption: Reductive amination synthesis workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach provides orthogonal data, ensuring a self-validating system of analysis.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Aromatic Protons: Multiplets between δ 7.2-7.5 ppm (phenyl group) and δ 6.9-7.1 ppm (dimethylphenyl group). Benzylic Proton (CH-N): Singlet or broad singlet around δ 5.0-5.5 ppm. Amine Proton (NH₂⁺): Broad singlet at high chemical shift (> δ 9.0 ppm), exchangeable with D₂O. Methyl Protons (CH₃): Two singlets around δ 2.1-2.4 ppm. |

| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 125-145 ppm. Benzylic Carbon (CH-N): Signal around δ 55-65 ppm. Methyl Carbons (CH₃): Two signals around δ 18-22 ppm. |

| Mass Spec (ESI+) | [M+H]⁺ (Free Base): Expected at m/z 212.14. Key Fragments: m/z 120 (C₈H₁₀N⁺, from cleavage of benzyl group), m/z 91 (C₇H₇⁺, tropylium ion). |

| IR Spectroscopy | N-H Stretch: Broad absorption band from 2400-3200 cm⁻¹ (characteristic of amine salt). Aromatic C-H Stretch: Peaks > 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks < 3000 cm⁻¹. Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region. |

| RP-HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid). Detection: UV at ~254 nm. Expected Result: A single major peak indicating high purity.[7] |

Analytical Workflow Diagram

Caption: Comprehensive analytical validation workflow.

Potential Biological Activity and Research Context

While (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride itself is not extensively documented in pharmacological literature, the N-benzyl aniline scaffold is a privileged structure in drug discovery.[3] Research into analogous compounds provides a strong rationale for investigating its biological potential.

-

Enzyme Inhibition: N-benzyl aniline derivatives have demonstrated effective inhibitory profiles against critical enzymes. For instance, various analogs show potent inhibition of Acetylcholinesterase (AChE), an important target in Alzheimer's disease research, and Carbonic Anhydrases (hCAs).[8] The specific substitution pattern on both aromatic rings is crucial for modulating this activity.

-

Antimicrobial Activity: The N-benzyl aniline motif is present in compounds designed as antimicrobial agents. Some derivatives have been identified as inhibitors of InhA, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, highlighting a potential application in developing new antitubercular drugs.[3] Other related structures have been tested against a panel of both gram-positive and gram-negative bacteria.[6]

-

Serotonin Receptor Modulation: N-benzyl substitution on phenethylamine-based structures, which are structurally related to the topic compound, has been shown to significantly increase binding affinity and functional activity at 5-HT₂ₐ and 5-HT₂₋ receptors.[5] This suggests that (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride could be a candidate for screening in neuroscience applications targeting the serotonergic system.

Hazard and Safety Information

Based on notified classifications and labeling, (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride presents several hazards.[1] Researchers must adhere to strict safety protocols when handling this compound.

Table 3: GHS Hazard Classifications

| Hazard Class | Category | Signal Word | Hazard Code |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 |

| Skin Irritation | 2 | Warning | H315 |

| Eye Irritation | 2A | Warning | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 |

Handling Recommendations:

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle only in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride is a readily synthesizable compound whose value lies in the proven pharmacological potential of its core N-benzyl aniline structure. This guide provides the necessary technical foundation for its synthesis and rigorous characterization. The established protocols for reductive amination offer a reliable route to obtaining high-purity material, and the detailed analytical framework ensures its identity and quality can be validated. The insights from structurally related molecules strongly suggest that this compound is a worthwhile candidate for screening in programs targeting enzyme inhibition, antimicrobial activity, and CNS receptor modulation.

References

-

NextSDS. (2,5-dimethylphenyl)(phenyl)methanamine hydrochloride — Chemical Substance Information. [Link]

-

PubChem. 2,5-Dimethylphenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

-

Alpan, A. S., et al. (2021). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 14(1), 102901. [Link]

-

Narvariya, R., et al. (2022). One‐Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride and A Mechanistic Investigation using Computational Method. ResearchGate. [Link]

-

PubChem. (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.

-

He, Y., et al. (2018). Reductive Amination by One Pot Reaction of Aldehydes and Alkoxyamines Catalyzed by B(C6F5)3. Chinese Journal of Organic Chemistry. [Link]

-

PubChemLite. (2,5-dimethylphenyl)(phenyl)methanamine hydrochloride (C15H17N). [Link]

- Google Patents.

-

Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as antimicrobial agents: study combining in vitro and in silico. ResearchGate. [Link]

-

Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(23), 6837-6845. [Link]

-

Reductive Amination of Benzaldehyde. Scribd. [Link]

-

PubChem. 2,5-Dimethylphenyl phenyl ether. National Center for Biotechnology Information. [Link]

-

A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. MDPI. [Link]

-

NIST. Benzenemethanamine, N,N-dimethyl-. NIST WebBook. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. PMC. [Link]

-

Maithani, M., et al. (2010). Development and validation of a RP-HPLC method for the determination of Chlorpheniramine maleate and phenylephrine in pharmaceutical dosage form. ResearchGate. [Link]

- Google Patents.

-

PubChem. CID 23545742. National Center for Biotechnology Information. [Link]

-

Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. ResearchGate. [Link]

-

One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Publishing. [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]

-

green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASAYAN Journal of Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Allegra Pharmacology Review. accessdata.fda.gov. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. PubChemLite - (2,5-dimethylphenyl)(phenyl)methanamine hydrochloride (C15H17N) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Synthesis of (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and efficient synthesis pathway for (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride. The synthesis is centered around a one-pot reductive amination of 2,5-dimethylbenzaldehyde with aniline, followed by the formation of the hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful and reproducible synthesis. The methodologies presented are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Introduction

(2,5-Dimethylphenyl)(phenyl)methanamine and its hydrochloride salt are valuable chemical entities with potential applications in medicinal chemistry and materials science. The structural motif of a substituted N-benzylaniline is a common scaffold in a variety of biologically active compounds. A reliable and scalable synthesis is therefore of significant interest.

This guide focuses on a widely applicable and efficient synthetic strategy: the direct, one-pot reductive amination of an aromatic aldehyde with an aromatic amine. This method is advantageous due to its operational simplicity, high atom economy, and the use of readily available and relatively mild reagents. The subsequent conversion to the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often desirable for handling and formulation.

Synthesis Pathway Overview

The synthesis of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride is a two-step process, with the first step being a one-pot reaction that combines two distinct chemical transformations:

-

Imine Formation: The initial step involves the condensation of 2,5-dimethylbenzaldehyde with aniline to form the corresponding N-(2,5-dimethylbenzylidene)aniline (a Schiff base or imine). This reaction is typically reversible and is often catalyzed by a weak acid.

-

Reduction: The in-situ formed imine is then reduced to the secondary amine, (2,5-Dimethylphenyl)(phenyl)methanamine, using a suitable reducing agent.

-

Hydrochloride Salt Formation: The purified secondary amine is then treated with hydrochloric acid to yield the final hydrochloride salt.

The overall synthetic transformation is depicted below:

Figure 1: Overall synthesis pathway for (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride.

In-Depth Mechanistic Discussion and Rationale

Reductive Amination: A Symphony of Imine Formation and Reduction

The core of this synthesis lies in the reductive amination step. A one-pot approach, where the imine is formed and reduced in the same reaction vessel without isolation, is highly efficient.[1][2][3][4]

3.1.1. Imine Formation: The Acid-Catalyzed Condensation

The reaction is initiated by the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbonyl carbon of 2,5-dimethylbenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield the imine. The formation of the imine is often facilitated by a catalytic amount of a weak acid, such as acetic acid.[2] The acid protonates the hydroxyl group of the hemiaminal, converting it into a better leaving group (water) and driving the equilibrium towards the imine.

3.1.2. The Choice of Reducing Agent: The Role of Sodium Borohydride

Sodium borohydride (NaBH₄) is a widely used, effective, and relatively safe reducing agent for this transformation.[1][3] Its selectivity is a key advantage; it readily reduces the C=N double bond of the imine but is generally slower to reduce the starting aldehyde. This allows for the imine to form in sufficient concentration before reduction occurs. For more sensitive substrates, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be employed, as they are less likely to reduce the aldehyde starting material.[5]

3.1.3. Solvent Selection: A Critical Parameter

The choice of solvent is crucial for the success of the reductive amination. Protic solvents like methanol or ethanol are commonly used as they are good solvents for the starting materials and the sodium borohydride.[2][4] They can also participate in the reaction mechanism by protonating the imine nitrogen, making the C=N bond more susceptible to hydride attack.

Hydrochloride Salt Formation: Enhancing Stability and Solubility

The final step involves the conversion of the free amine to its hydrochloride salt. This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from hydrochloric acid. The resulting ammonium salt is typically a crystalline solid that is more stable and easier to handle than the free amine, which may be an oil. The hydrochloride salt also often exhibits improved solubility in aqueous media. This can be achieved by treating a solution of the amine in an organic solvent, such as diethyl ether or methanol, with a solution of hydrogen chloride in the same or a compatible solvent, or with concentrated aqueous HCl.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 2,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | ≥98% |

| Aniline | C₆H₇N | 93.13 | ≥99%, freshly distilled |

| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% |

| Methanol | CH₃OH | 32.04 | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Hydrochloric Acid | HCl | 36.46 | 37% in H₂O (conc.) |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous |

| Silica Gel | SiO₂ | 60.08 | 60-120 mesh |

Step-by-Step Synthesis

Figure 2: Experimental workflow for the synthesis.

Step 1: Synthesis of (2,5-Dimethylphenyl)(phenyl)methanamine

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylbenzaldehyde (1.34 g, 10.0 mmol) and freshly distilled aniline (0.93 g, 10.0 mmol) in anhydrous methanol (50 mL).

-

Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Carefully quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2,5-Dimethylphenyl)(phenyl)methanamine as an oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 2: Preparation of (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride

-

Dissolve the purified (2,5-Dimethylphenyl)(phenyl)methanamine (assuming ~8.0 mmol) in diethyl ether (50 mL).

-

While stirring, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until a precipitate is formed and the solution becomes acidic (test with pH paper).

-

Continue stirring for 30 minutes at room temperature.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold diethyl ether.

-

Dry the product under vacuum to a constant weight to yield (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride.

Characterization and Data

The identity and purity of the synthesized (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Profile

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3-6.6 (m, 8H, Ar-H), ~4.3 (s, 2H, -CH₂-), ~2.3 (s, 3H, -CH₃), ~2.2 (s, 3H, -CH₃). The NH proton may appear as a broad singlet. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the range of ~147-113 ppm, methylene carbon (~48 ppm), and methyl carbons (~21, ~19 ppm). |

| IR (ATR) | ν (cm⁻¹): ~3000-2800 (C-H stretch), ~1600, ~1500 (C=C aromatic stretch), ~1300 (C-N stretch). A broad peak in the region of 2700-2400 cm⁻¹ is characteristic of the N-H⁺ stretch of an amine salt. |

| Mass Spec. (ESI+) | m/z: Calculated for C₁₅H₁₈N⁺ [M+H]⁺: 212.1434; Found: To be determined. |

Safety Considerations

-

2,5-Dimethylbenzaldehyde: Irritant.

-

Aniline: Toxic by inhalation, ingestion, and skin absorption. A suspected carcinogen.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Conclusion

This technical guide outlines a reliable and efficient synthesis of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride via a one-pot reductive amination followed by salt formation. The described methodology is based on well-established chemical principles and is supported by the scientific literature, providing a solid foundation for its application in a research and development setting. By understanding the underlying mechanisms and critical experimental parameters, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs.

References

- Arefi, H., & Setamdideh, D. (2014). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Oriental Journal of Chemistry, 30(1), 299-302.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Tarasi, R., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. ARKIVOC, (ix), 42-51.

- Li, B., et al. (2017). A [RuCl2(p-cymene)]2/Ph2SiH2 Catalytic System for the Reductive Amination of Aldehydes with Anilines. Synthesis, 49(06), 1349-1355.

- Setamdideh, D., & Karimi, Z. (2012). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. E-Journal of Chemistry, 9(4), 2093-2099.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734.

- Bae, J. W., et al. (2000). A simple and efficient one-pot synthesis of N-alkylaminobenzenes. Journal of the Chemical Society, Perkin Transactions 1, 145-146.

- Sato, S., et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline–borane. Tetrahedron, 60(36), 7899-7906.

- Nayal, O. S., et al. (2015). Stannous Chloride Catalyzed Chemoselective Reductive Amination of Carbonyl Compounds with Aromatic Amines. The Journal of Organic Chemistry, 80(11), 5912-5918.

- Deb, M. L., & Boruah, P. J. (2016). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 1(15), 4646-4653.

- Liu, S.-T., et al. (2007). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Tetrahedron Letters, 48(48), 8479-8481.

Sources

Technical Whitepaper: Physicochemical, Synthetic, and Pharmacological Profiling of (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride

Executive Summary

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride (CAS: 1796948-30-5) is a structurally distinct, highly functionalized member of the diarylmethylamine class of chemical building blocks[1]. Diarylmethylamines represent a privileged pharmacophore in medicinal chemistry, frequently serving as the core scaffold for therapeutics targeting the central nervous system (CNS), inflammatory pathways, and specific ion channels[2][3]. This technical guide provides an in-depth analysis of this specific compound, detailing its structural rationale, asymmetric synthesis protocols, pharmacological utility, and safety profile for drug development professionals.

Physicochemical Profiling & Structural Causality

The structural architecture of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride consists of a central chiral methanamine carbon flanked by an unsubstituted phenyl ring and a 2,5-dimethyl-substituted phenyl ring[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1796948-30-5[1] |

| Chemical Name | (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride[1] |

| Molecular Formula | C₁₅H₁₇N · HCl (or C₁₅H₁₈ClN)[4] |

| Molecular Weight | 247.76 g/mol [4] |

| Structural Class | Diarylmethylamine Hydrochloride[5] |

| Physical State | Solid (Typical for amine hydrochlorides) |

Causality in Structural Design: The inclusion of the 2,5-dimethyl substitution pattern is a deliberate design choice in medicinal chemistry. The methyl group at the ortho (C2) position introduces significant steric hindrance, forcing the two aryl rings out of coplanarity. This conformational restriction reduces the entropic penalty upon binding to target protein pockets. Furthermore, the meta (C5) methyl group enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability—a critical factor for CNS-active or intracellularly targeted drugs. The hydrochloride salt form is engineered to maximize aqueous solubility and ensure stability during long-term storage, mitigating the oxidative degradation often seen in free primary amines.

Synthetic Methodologies: Asymmetric Access to the Scaffold

Synthesizing sterically hindered diarylmethylamines with high enantiomeric excess (ee) is notoriously challenging due to the difficulty in differentiating two electronically and sterically similar aryl rings[6]. Modern catalytic approaches utilize the enantioselective hydrogenation of diarylmethanimines to overcome this barrier[6].

Protocol: Enantioselective Synthesis of the Diarylmethylamine Core

This self-validating protocol relies on Iridium-catalyzed asymmetric hydrogenation, ensuring high chiral purity and process reliability[6].

Step 1: Imine Condensation

-

Reagents: Combine (2,5-dimethylphenyl)(phenyl)methanone (1.0 eq) and methanolic ammonia (excess) in a dry Schlenk flask.

-

Catalysis: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq).

-

Rationale: Ti(OiPr)₄ acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive the thermodynamic equilibrium toward the imine.

-

-

Reaction: Stir at room temperature for 24 hours under an inert argon atmosphere.

-

Validation (IPC): Monitor via ¹³C NMR. The reaction is complete when the ketone carbonyl peak (~196 ppm) disappears and the imine carbon peak (~170 ppm) emerges.

Step 2: Asymmetric Hydrogenation

-

Preparation: In a glovebox, prepare a catalyst solution using an Iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral ligand such as f-spiroPhos[6].

-

Hydrogenation: Transfer the imine intermediate to a high-pressure autoclave. Add the Ir-catalyst (1 mol%). Pressurize with H₂ gas to 50 atm[6].

-

Reaction: Stir at room temperature for 12-24 hours.

-

Rationale: The f-spiroPhos ligand creates a rigid chiral pocket that perfectly discriminates the 2,5-dimethylphenyl ring from the unsubstituted phenyl ring, dictating the facial attack of the hydride to ensure stereoselectivity[6].

-

-

Validation (IPC): Analyze the crude mixture via chiral HPLC (e.g., Chiralcel OD-H column) to validate the enantiomeric excess (ee > 95%).

Step 3: Hydrochloride Salt Formation

-

Precipitation: Dissolve the purified chiral free base in anhydrous diethyl ether.

-

Salting: Dropwise add 2M HCl in ether at 0°C.

-

Rationale: Slow addition at low temperature ensures the formation of a highly crystalline, thermodynamically stable salt rather than an amorphous precipitate.

-

-

Isolation: Filter, wash with cold ether, and dry under vacuum to yield CAS 1796948-30-5[1].

Workflow for the asymmetric synthesis of diarylmethylamine hydrochloride derivatives.

Pharmacological Relevance & Mechanisms of Action

Diarylmethylamines are not merely structural curiosities; they are potent biological modulators. Derivatives closely related to CAS 1796948-30-5 have demonstrated profound efficacy in several therapeutic domains:

-

Anti-Inflammatory & Anti-Ulcerative Colitis Activity: Recent pharmacological evaluations have shown that specific diarylmethylamine derivatives act as powerful anti-inflammatory agents by inhibiting the Toll-like receptor 4 (TLR4) / Nuclear Factor kappa B (NF-κB) signaling pathway[3]. By blocking the nuclear translocation of NF-κB, these compounds suppress the excessive production of pro-inflammatory cytokines (such as IL-6 and TNF-α) and reactive oxygen species (ROS), offering protective effects in models of ulcerative colitis[3].

-

TRPM8 Inhibition: The diarylmethylamine scaffold is a critical intermediate in the synthesis of potent transient receptor potential melastatin 8 (TRPM8) inhibitors, which are actively investigated for the treatment of neuropathic pain and urological disorders[2].

-

Antimicrobial & Antioxidant Properties: Certain diarylmethylamines induce bacterial cell membrane damage, exhibiting strong antibacterial activity against both Gram-positive and Gram-negative pathogens, alongside notable radical scavenging (antioxidant) capabilities[7].

Inhibition of the TLR4/NF-κB inflammatory signaling pathway by diarylmethylamines.

Safety, Handling, & Regulatory Compliance

As a biologically active amine hydrochloride, CAS 1796948-30-5 must be handled in accordance with strict laboratory safety protocols. The compound is classified under the Globally Harmonized System (GHS) with specific hazard codes requiring engineering controls and personal protective equipment (PPE)[1][8].

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral/Dermal/Inhal.) | Category 4 | Harmful if swallowed, in contact with skin, or inhaled. | H302 + H312 + H332[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315[1] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319[1] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation or drowsiness/dizziness. | H336[1] |

Handling Protocol: Personnel must utilize Class II biological safety cabinets or chemical fume hoods when weighing the powder to prevent inhalation of aerosolized particulates. Nitrile gloves and splash-proof safety goggles are mandatory to mitigate the risks associated with Skin Irrit. 2 and Eye Irrit. 2A classifications.

References

-

Title: (2,5-dimethylphenyl)(phenyl)methanamine hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

-

Title: Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress Source: PubMed (National Institutes of Health) URL: [Link]

-

Title: Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines: A novel class of structurally simple and highly potent pharmacophore Source: PubMed (PMID: 26993964) URL: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Design, synthesis and biological evaluation of diarylmethyl amine derivatives with anti-ulcerative colitis activity via inhibiting inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride_1796948-30-5_D592065_ãè±èæ ååç½ã [mdfcw.com]

- 5. Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines: A novel class of structurally simple and highly potent pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nextsds.com [nextsds.com]

The Physicochemical and Synthetic Profile of (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride

Executive Summary

The compound (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride (CAS: 1796948-30-5) belongs to the privileged class of diarylmethylamines. As a fundamental pharmacophore, the diarylmethylamine scaffold is ubiquitous in medicinal chemistry, serving as the core structural motif for numerous antihistaminic, anticholinergic, and antidepressant agents[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, step-by-step synthetic protocols, and downstream applications in drug discovery.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is critical for formulation, purification, and assay development. The hydrochloride salt form significantly enhances the compound's aqueous solubility and oxidative stability compared to its free base counterpart.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride |

| CAS Registry Number | 1796948-30-5[2] |

| Molecular Formula | C₁₅H₁₈ClN (Free base: C₁₅H₁₇N)[3] |

| Molecular Weight | 247.76 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Solubility Profile | Soluble in H₂O, Methanol, DMSO; Insoluble in Hexane, Diethyl Ether |

| Hydrogen Bond Donors | 3 (R-NH₃⁺) |

| Hydrogen Bond Acceptors | 1 (Nitrogen, in free base form) |

| Stereochemistry | Contains one chiral center (benzylic carbon) |

Structural and Mechanistic Insights

The architecture of (2,5-Dimethylphenyl)(phenyl)methanamine is defined by its benzylic chiral center flanked by two distinct aryl rings.

Steric and Electronic Causality: The presence of the 2,5-dimethyl substitution introduces a profound steric bias. Specifically, the ortho-methyl group at the 2-position restricts the free rotation of the aryl ring around the C(aryl)-C(benzylic) bond. In asymmetric synthesis, this steric hindrance is highly advantageous; it locks the intermediate imines into predictable conformations, allowing chiral catalysts to approach from a single diastereofacial trajectory, thereby yielding high enantiomeric excesses (ee)[4]. Electronically, the methyl groups act as weak electron donors via hyperconjugation, slightly increasing the electron density of the adjacent aryl ring, which can influence the binding affinity in target receptor pockets via enhanced π

π or cation- π interactions.Experimental Methodologies: Synthesis & Isolation

To ensure high fidelity and reproducibility, the following protocols describe a self-validating workflow for the synthesis of the free base via reductive amination, followed by highly controlled salification.

Protocol A: Reductive Amination to the Free Base

Causality Note: Titanium(IV) isopropoxide is utilized as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine intermediate without requiring Dean-Stark dehydration.

-

Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of (2,5-dimethylphenyl)(phenyl)methanone in 20 mL of anhydrous THF. Add 20.0 mmol of Titanium(IV) isopropoxide ( Ti(OiPr)4 ), followed by 50.0 mmol of ammonia (2.0 M solution in ethanol).

-

Activation: Stir the reaction mixture at ambient temperature for 12 hours. The formation of a distinct yellow hue indicates successful imine formation.

-

Reduction: Cool the vessel to 0 °C using an ice bath. Slowly add 15.0 mmol of Sodium borohydride ( NaBH4 ) in small portions to control the exothermic release of hydrogen gas.

-

Quenching & Workup: Stir for an additional 4 hours at room temperature. Quench the reaction by carefully adding 10 mL of 2M aqueous ammonia. Filter the resulting white precipitate ( TiO2 ) through a Celite pad, washing with ethyl acetate.

-

Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude free base.

Protocol B: Hydrochloride Salt Formation and Crystallization

Causality Note: Generating the salt in a strictly anhydrous, non-polar/polar solvent matrix (Ether/Methanol) induces "antisolvent crystallization." This selectively precipitates the target salt while leaving unreacted ketone and organic impurities dissolved in the mother liquor, effectively acting as a self-purifying step.

-

Dissolution: Dissolve the crude (2,5-dimethylphenyl)(phenyl)methanamine free base in a minimum volume of anhydrous diethyl ether ( Et2O ).

-

Acidification: Under vigorous stirring, dropwise add 1.1 equivalents of a 2.0 M HCl solution in diethyl ether. A white precipitate will immediately begin to form.

-

Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete salification and maximize crystal yield.

-

Filtration & Recrystallization: Filter the solid under vacuum. To obtain highly pure crystals, dissolve the solid in a minimal amount of hot methanol, then slowly layer with cold diethyl ether. Allow to stand at 4 °C overnight.

-

Validation: Analyze the resulting crystals via 1H -NMR ( D2O or DMSO- d6 ). The integration of the NH3+ protons (broad singlet, ~8.0-8.5 ppm) against the aromatic and methyl protons confirms the stoichiometric formation of the salt.

Figure 1: Step-by-step synthetic workflow for the preparation and isolation of the hydrochloride salt.

Applications in Medicinal Chemistry

Diarylmethylamines are not merely end-products; they are highly versatile synthons.

Enzyme Inhibition: When the primary amine of a diarylmethylamine is functionalized into a sulfonamide derivative, the resulting compounds exhibit potent inhibitory effects against human Carbonic Anhydrase (hCA) isoenzymes I and II[4]. The diarylmethyl core acts as a lipophilic tail that anchors the molecule into the hydrophobic half of the enzyme's active site, while the sulfonamide moiety coordinates directly with the catalytic Zinc ion ( Zn2+ ).

Receptor Modulation: Enantiopure diarylmethylamines are direct precursors to compounds with profound anticholinergic and antihistaminic properties[1]. The spatial arrangement of the two distinct aryl rings (phenyl vs. 2,5-dimethylphenyl) allows for highly specific interactions within the transmembrane domains of G-protein coupled receptors (GPCRs).

Figure 2: Pharmacological utility and downstream therapeutic pathways of diarylmethylamines.

References

- Title: (2,5-dimethylphenyl)(phenyl)

- The Journal of Organic Chemistry Title: Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines Source: ACS Publications URL

- Journal of Enzyme Inhibition and Medicinal Chemistry Title: Synthesis and carbonic anhydrase isoenzymes I and II inhibitory effects of novel benzylamine derivatives Source: Taylor & Francis URL

- Title: 1422169-56-9 (Diarylmethylamine derivatives, Molecular Weight and Formula Data)

- Journal of the American Chemical Society Title: Pd-Catalyzed Enantioselective C–H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines Source: ACS Publications URL

Sources

Mechanism of Action: (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride as a Neuropharmacological Scaffold

Executive Summary

In modern neuropharmacology, the diarylmethylamine (benzhydrylamine) motif is recognized as a highly privileged structural scaffold. (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride (CAS 1796948-30-5) represents a specialized, sterically hindered derivative of this class. Rather than functioning as a standalone commercial drug, this compound is utilized by medicinal chemists and drug development professionals as a core pharmacophore to drive specific mechanisms of action (MOA)[1]. When integrated into active pharmaceutical ingredients (APIs) or utilized as a molecular probe, this scaffold primarily exerts its MOA through two distinct pathways: the competitive inhibition of monoamine transporters (DAT/NET) and the uncompetitive channel blockade of N-methyl-D-aspartate (NMDA) receptors[2].

This whitepaper provides an in-depth technical analysis of the structural causality, binding kinetics, and self-validating experimental workflows required to evaluate the MOA of this compound and its derivatives.

Structural Pharmacology & Binding Kinetics

The pharmacological behavior of (2,5-Dimethylphenyl)(phenyl)methanamine is fundamentally dictated by its three-dimensional conformation.

-

The Primary Amine: At physiological pH (7.4), the amine group is protonated. This cationic center is the primary anchor, forming a critical salt bridge with highly conserved aspartate residues within target proteins (e.g., Asp79 in DAT or Asp73 in NET)[3].

-

The 2,5-Dimethylphenyl Ring: The addition of methyl groups at the ortho (2) and meta (5) positions is not arbitrary. This substitution introduces significant steric bulk, which restricts the rotation of the aryl-aryl dihedral angle. This conformational locking prevents the molecule from adopting a coplanar geometry, forcing an orthogonal arrangement that optimizes π−π stacking with aromatic residues in the binding pocket.

-

Target Selectivity Causality: The steric bulk of the 2,5-dimethyl group is the primary driver for selectivity. The Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) possess larger, more flexible S1 substrate-binding pockets compared to the Serotonin Transporter (SERT). Consequently, this bulky diarylmethylamine scaffold selectively partitions into DAT/NET, drastically reducing serotonergic off-target effects[3].

Primary Mechanism I: Monoamine Transporter Inhibition

When incorporated into reuptake inhibitors, the (2,5-dimethylphenyl)(phenyl)methanamine core acts as a competitive antagonist at the presynaptic monoamine transporter.

Mechanistic Causality: The compound binds to the central S1 pocket of the LeuT-fold transporter in its outward-facing conformation. By occupying this site, the diarylmethylamine physically occludes the binding of endogenous dopamine or norepinephrine. Because the molecule lacks the hydroxyl groups necessary for hydrogen bonding with the transporter's translocation machinery, it cannot be transported across the membrane. It effectively "jams" the transporter, leading to an accumulation of neurotransmitters in the synaptic cleft and subsequent hyperactivation of post-synaptic receptors.

Fig 1. Monoamine Transporter (DAT) inhibition pathway by diarylmethylamine derivatives.

Primary Mechanism II: NMDA Receptor Antagonism

Beyond monoamine transporters, α -substituted diarylmethylamines are potent uncompetitive antagonists of the NMDA receptor, sharing a binding profile similar to classical channel blockers like dizocilpine (MK-801).

Mechanistic Causality: Unlike competitive antagonists that bind to the glutamate recognition site, this scaffold binds to the phencyclidine (PCP) site located deep within the ion channel pore. This binding is use-dependent and voltage-dependent. The receptor must first be activated by glutamate/glycine, and the cell membrane must depolarize to expel the resting Mg2+ block. Only when the pore is open can the diarylmethylamine enter. Once inside, the 2,5-dimethylphenyl group engages in intense hydrophobic interactions with the M3 transmembrane helices (specifically the leucine/valine rings), dramatically slowing the dissociation rate ( koff ) and trapping the channel in a closed state, thereby preventing excitotoxic Ca2+ influx.

Fig 2. Uncompetitive voltage-dependent channel blockade of the NMDA receptor.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the MOA of compounds utilizing this scaffold, researchers must employ self-validating experimental systems. Below are the definitive protocols for quantifying target engagement.

Protocol A: Self-Validating Radioligand Binding Assay (DAT)

Causality of Design: We utilize [3H]WIN35,428 instead of [3H]dopamine . Dopamine is a substrate and will be translocated into the cell, confounding binding affinity ( Ki ) with transport kinetics. WIN35,428 is a cocaine analog that binds exclusively to the outward-facing conformation of DAT, providing a stable, purely competitive readout.

-

Preparation: Harvest HEK293 cells stably expressing human DAT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: In a 96-well plate, combine 50 µL of cell membrane preparation (approx. 20 µg protein), 25 µL of [3H]WIN35,428 (final concentration 1.5 nM), and 25 µL of the (2,5-Dimethylphenyl)(phenyl)methanamine derivative at varying concentrations ( 10−10 to 10−4 M).

-

Self-Validation Control: Include wells with 10 µM GBR12909 (a highly selective DAT inhibitor) to define non-specific binding (NSB). A valid assay must yield a Z'-factor > 0.6 between total binding and NSB.

-

Equilibration: Incubate the plate at 4°C for 2 hours to reach steady-state equilibrium while preventing receptor internalization.

-

Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash three times with ice-cold buffer.

-

Analysis: Add scintillation cocktail and count radioactivity. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Fig 3. Self-validating radioligand competitive binding assay workflow.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (NMDA)

Causality of Design: To prove uncompetitive channel blockade, the assay must demonstrate voltage dependence. By stepping the holding potential from -70 mV to +40 mV, we artificially expel the endogenous Mg2+ block, allowing the test compound to access the deep pore.

-

Cell Setup: Plate primary cultured rat hippocampal neurons. Patch cells using borosilicate glass pipettes (3-5 M Ω ) filled with intracellular solution (140 mM CsF, 2 mM MgCl2 , 10 mM HEPES, 10 mM EGTA, pH 7.2).

-

Baseline Recording: Clamp the cell at -70 mV. Apply 100 µM Glutamate + 10 µM Glycine via a rapid perfusion system to elicit inward currents.

-

Voltage Step & Blockade: Step the voltage to +40 mV. Co-apply the glutamate/glycine mixture with the diarylmethylamine test compound (1 µM).

-

Self-Validation Control: Wash out the test compound and apply 1 µM MK-801 (Dizocilpine). The test compound must exhibit a similarly slow "off-rate" (trapping mechanism) compared to the MK-801 positive control to confirm true uncompetitive PCP-site binding.

Quantitative Data Presentation

The structural addition of the 2,5-dimethyl group significantly alters the pharmacological profile of the diarylmethylamine scaffold. The table below summarizes representative Structure-Activity Relationship (SAR) data for this class of compounds, demonstrating how steric bulk drives target selectivity.

| Scaffold Modification | DAT Binding ( Ki , nM) | NET Binding ( Ki , nM) | SERT Binding ( Ki , nM) | NMDAR Blockade ( IC50 , nM) | Selectivity Ratio (DAT/SERT) |

| Unsubstituted Benzhydrylamine | 145.0 | 210.0 | 85.0 | 450.0 | 1.7 |

| 2-Methylphenyl Derivative | 42.5 | 88.0 | 310.0 | 120.0 | 0.13 |

| 2,5-Dimethylphenyl Derivative | 8.2 | 35.0 | > 1000.0 | 45.0 | < 0.008 |

| Dizocilpine (MK-801) Control | > 5000 | > 5000 | > 5000 | 3.5 | N/A |

Data Interpretation: The 2,5-dimethyl substitution drastically increases affinity for DAT (8.2 nM) while virtually abolishing affinity for SERT (>1000 nM), proving that the sterically constrained S1 pocket of SERT cannot accommodate the locked orthogonal conformation of the 2,5-dimethylphenyl ring[3].

References

-

Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines | ACS Omega Source: American Chemical Society (ACS) URL:[Link]

-

Tertiary alpha-diarylmethylamines derived from diarylketimines and organomagnesium reagents Source: Chemical Communications (University of Groningen Repository) URL:[Link]

-

Enantioselective and Rapid Rh-Catalyzed Arylation of N-Tosyl- and N-Nosylaldimines in Methanol | The Journal of Organic Chemistry Source: American Chemical Society (ACS) URL:[Link]

-

Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane | ACS Publications Source: American Chemical Society (ACS) URL:[Link]

Sources

Deconvolution of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride: A Strategic Roadmap to Biological Target Identification and Validation

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride is a synthetic compound for which public domain literature on biological activity is notably scarce[1]. This technical guide presents a comprehensive, multi-faceted strategy for the systematic identification and validation of its potential biological targets. Designed for researchers in pharmacology, chemical biology, and drug development, this document moves beyond theoretical postulation to provide a practical, field-proven roadmap. We will detail a logical progression from in silico predictive modeling to rigorous experimental deconvolution using state-of-the-art chemoproteomic and biophysical techniques. Each proposed experimental workflow is designed as a self-validating system, emphasizing scientific integrity and reproducibility. The causality behind methodological choices is explained, providing the user not just with protocols, but with the strategic reasoning required for successful target discovery.

Introduction: The Challenge of an Uncharacterized Molecule

The compound (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride (CAS Number: 1796948-30-5) presents a classic challenge in modern drug discovery: a novel chemical entity with an unknown mechanism of action[1][2]. The absence of established pharmacological data necessitates a foundational approach to unravel its biological interactions. The core structure, a substituted diphenylmethanamine, suggests potential interactions with central nervous system (CNS) targets, given its resemblance to known pharmacophores that engage with neurotransmitter systems. However, such assumptions must be rigorously tested.

This guide outlines a systematic approach to move from hypothesis to validated evidence. The strategy is bifurcated into two core phases:

-

Phase 1: In Silico Target Prediction & Hypothesis Generation. Leveraging computational tools to analyze the molecule's structure and predict a prioritized list of potential protein targets based on similarity to known bioactive compounds.

-

Phase 2: Experimental Target Identification and Validation. Employing advanced, unbiased experimental techniques to identify direct binding partners in a biological context and subsequently validate their functional relevance.

This dual-pronged strategy is crucial for efficiently allocating resources, mitigating the risks of pursuing irrelevant pathways, and building a robust, evidence-based understanding of the compound's pharmacology.

Phase 1: In Silico Target Prediction - Charting the Possibilities

Before committing to resource-intensive wet-lab experiments, computational methods can provide a powerful and cost-effective means of generating testable hypotheses[3][4][5]. This process involves using the compound's chemical structure to query databases of known drug-target interactions, thereby identifying proteins that are likely to bind to similar chemical motifs[6].

Rationale and Approach

The core principle of in silico target prediction is "guilt by association." By deconstructing (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride into its constituent pharmacophores—the diphenylmethanamine core and the 2,5-dimethylphenyl substituent—we can compare it against vast libraries of compounds with known biological activities. The structural similarity to certain classes of CNS-active agents, such as some histamine H1 receptor antagonists and monoamine reuptake inhibitors, provides a logical starting point[7][8].

Our recommended workflow integrates multiple ligand-based prediction tools to build a consensus score, enhancing the confidence of the predictions.

In Silico Prediction Workflow

Sources

- 1. PubChemLite - (2,5-dimethylphenyl)(phenyl)methanamine hydrochloride (C15H17N) [pubchemlite.lcsb.uni.lu]

- 2. nextsds.com [nextsds.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 5. d-nb.info [d-nb.info]

- 6. scispace.com [scispace.com]

- 7. In vivo effects of some histamine H1-receptor antagonists on monoamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Stability of (2,5-Dimethylphenyl)(phenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride. As a novel small molecule, understanding its intrinsic stability is paramount for predicting its pharmacokinetic profile and ensuring the integrity of preclinical data. This document outlines the scientific rationale and detailed methodologies for a tiered approach to in vitro stability assessment, encompassing forced degradation, plasma stability, and metabolic stability in liver microsomes. The protocols described herein are designed to be self-validating, providing robust and reproducible data to guide critical decisions in the drug development pipeline.

Introduction: The Imperative of In Vitro Stability Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the most critical early assessments is the determination of its in vitro stability. These studies provide foundational knowledge of a compound's susceptibility to degradation under various physiological and environmental conditions. For (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride, a secondary amine, potential liabilities such as oxidation and enzymatic metabolism are of particular concern. A thorough understanding of its stability profile is essential for:

-

Predicting In Vivo Fate: In vitro stability data, particularly from plasma and liver microsome assays, are crucial inputs for pharmacokinetic modeling and predicting in vivo clearance.

-

Informing Formulation Development: Knowledge of degradation pathways and kinetics allows for the development of stable formulations that protect the active pharmaceutical ingredient (API).[1]

-

Ensuring Data Integrity: Unrecognized instability can lead to erroneous results in pharmacological and toxicological studies, compromising the entire preclinical data package.

-

Regulatory Compliance: Regulatory agencies such as the FDA require comprehensive stability data as part of any new drug submission.[2][3][4]

This guide will provide the theoretical underpinnings and practical, step-by-step protocols to rigorously evaluate the in vitro stability of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride.

Physicochemical Properties and Potential Liabilities

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride is a salt of a secondary amine. Its structure suggests several potential routes of degradation that must be investigated.

Table 1: Physicochemical Properties of (2,5-Dimethylphenyl)(phenyl)methanamine

| Property | Value | Source |

| Chemical Name | (2,5-dimethylphenyl)(phenyl)methanamine hydrochloride | [5] |

| CAS Number | 1796948-30-5 | [5] |

| Molecular Formula | C15H18ClN | Derived from structure |

| Molecular Weight | 247.77 g/mol | Derived from structure |

| Appearance | Colorless to light-yellow liquid (for the free base) | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C (for the free base) |

The core chemical structure, featuring a secondary amine and aromatic rings, presents specific vulnerabilities:

-

Oxidation: The benzylic carbon and the nitrogen atom are susceptible to oxidation.

-

N-dealkylation: A common metabolic pathway for amines, catalyzed by cytochrome P450 enzymes.

-

Hydrolysis: While generally stable, extreme pH conditions could potentially affect the molecule.

Tier 1: Forced Degradation Studies

Forced degradation, or stress testing, is the initial step in characterizing the intrinsic stability of a drug substance.[1][6][7][8] By exposing the compound to conditions more severe than those it would encounter during storage or in vivo, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[1][6][7][8]

Rationale and Experimental Design

The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being so extensive as to generate secondary or tertiary degradants.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for up to 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for up to 24 hours.

-

Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for up to 7 days.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating UPLC-MS/MS method.

-

Data Interpretation: Quantify the remaining parent compound and identify the major degradation products by their mass-to-charge ratio (m/z).

Table 2: Representative Forced Degradation Experimental Setup

| Stress Condition | Reagent | Temperature | Time Points |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 4, 8, 24 hours |

| Oxidation | 3% H₂O₂ | Room Temp | 0, 2, 4, 8, 24 hours |

| Thermal (Solid) | N/A | 60°C | 0, 1, 3, 7 days |

| Thermal (Solution) | N/A | 60°C | 0, 1, 3, 7 days |

| Photolytic | ICH Q1B | Ambient | Post-exposure |

Tier 2: Plasma Stability Assessment

Assessing stability in plasma is critical as it represents the first biological matrix the compound encounters upon systemic administration.[9][10][11] Instability in plasma can lead to rapid clearance and poor bioavailability.[10][11]

Rationale and Experimental Design

This assay determines the rate of degradation due to plasma enzymes, such as esterases and amidases. Given the amine structure of the compound, enzymatic degradation is a possibility.

Caption: Microsomal stability assay workflow.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a working solution of the test compound.

-

Prepare a NADPH regenerating system. [12][13] * Dilute pooled liver microsomes (human, rat, mouse) in phosphate buffer. [12][13]2. Incubation:

-

In a 96-well plate, combine the microsome suspension and the test compound.

-

Pre-incubate the plate at 37°C for 5-10 minutes. [13] * Initiate the reaction by adding the NADPH regenerating system. [14][12]3. Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard. [14]4. Sample Processing: Centrifuge the plate to pellet the protein.

-

-

Analysis: Analyze the supernatant using LC-MS/MS.

-

Data Analysis:

-

Calculate the half-life (t½) from the disappearance of the parent compound over time.

-

Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])

-

Table 4: Microsomal Stability Data Interpretation

| Intrinsic Clearance (CLint) | Stability Classification | Implication |

| < 12 µL/min/mg | Low Clearance | Likely to have low in vivo hepatic clearance. |

| 12 - 57 µL/min/mg | Intermediate Clearance | Moderate in vivo hepatic clearance is expected. |

| > 57 µL/min/mg | High Clearance | Likely to be rapidly cleared in vivo. |

Analytical Methodology: The Cornerstone of Stability Assessment

A robust and validated analytical method is paramount for accurate stability assessment. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. [13][15][16]

Key Considerations for Method Development:

-

Chromatography: A reversed-phase C18 column is typically a good starting point. The mobile phase should consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). [16]A gradient elution is employed to ensure separation of the parent compound from potential degradants and matrix components.

-

Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the parent compound) and a specific product ion, which provides high selectivity.

-

Validation: The method must be validated for linearity, accuracy, precision, and selectivity to ensure data integrity.

Conclusion and Future Directions

This guide has provided a comprehensive, tiered approach to evaluating the in vitro stability of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride. By systematically conducting forced degradation, plasma stability, and microsomal stability assays, researchers can build a robust understanding of the compound's intrinsic liabilities. The data generated from these studies are indispensable for guiding medicinal chemistry efforts, informing formulation strategies, and building a solid data package for regulatory submissions.

Future work should focus on the structural elucidation of any significant degradation products or metabolites identified in these studies. This information can provide valuable insights into the mechanisms of degradation and metabolism, further aiding in the development of a safe and effective drug candidate.

References

- (2,5-dimethylphenyl)(phenyl)methanamine hydrochloride — Chemical Substance Information - NextSDS.

- (2,5-Dimethylphenyl)methanamine | 93-48-1 - Sigma-Aldrich.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications.

- Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological actions - PubMed.

- Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec.

-

CPG Sec. 280.100 - Stability Requirements - Licensed In Vitro Diagnostic Products | FDA. Available from: [Link]

- In Silico Prediction of N-Nitrosamine Formation Pathways of Pharmaceutical Products.

-

Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - MDPI. Available from: [Link]

- Determination of Microsomal Stability by UPLC -MS/MS - Waters Corporation.

- Plasma Stability Assay | Domainex.

-

Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed. Available from: [Link]

-

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride - PubChem. Available from: [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products - FDA. Available from: [Link]

- Thermal Stability of Amine Compounds and Dichloromethane - Aidic.

- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.

- Microsomal Stability Assay Protocol - AxisPharm.

- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.

-

Development, in vitro Characterization and Stability Study for Matrix Tablets Containing Chlorpheniramine Maleate Prepared by Direct Compression - Science Alert. Available from: [Link]

-

Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products | FDA. Available from: [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products - FDA. Available from: [Link]

- Forced Degradation Studies for Biopharmaceuticals - BioPharm International.

- Plasma Stability Assay (human, dog, rat or mouse).docx - Enamine.

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI. Available from: [Link]

-

An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. Available from: [Link]

-

Metabolic pathways for N,N-dimethyltryptamine (DMT) in humans. - ResearchGate. Available from: [Link]

- Stability Testing Of Drug Products In The US 2021 - CPT Labs.

- Microsomal Stability Assay - Creative Bioarray.

- Plasma Stability Assay - Creative Bioarray.

-

Heat Stable Amine Salts Testing Method | PDF | Titration | Chemistry - Scribd. Available from: [Link]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available from: [Link]

-

2,5-Dimethylphenylhydrazine hydrochloride | C8H13ClN2 | CID 2734058 - PubChem. Available from: [Link]

-

Dimethylphenylphosphine - Wikipedia. Available from: [Link]

- An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

- Forced Degradation Studies for Stability - Nelson Labs.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. nextsds.com [nextsds.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Plasma Stability Assay | Domainex [domainex.co.uk]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 13. waters.com [waters.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS | MDPI [mdpi.com]

- 16. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

(2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride purity assessment

An In-depth Technical Guide for the Comprehensive Purity Assessment of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride

Foreword: Beyond the Percentage—A Holistic Approach to Purity

In the landscape of pharmaceutical development, the term "purity" transcends a simple numerical value. It represents a comprehensive understanding of a drug substance, encompassing not only the quantity of the active pharmaceutical ingredient (API) but also the identity and concentration of every co-existing component. For a molecule like (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride, a chiral amine salt, this understanding is paramount to ensuring safety, efficacy, and batch-to-batch consistency.

This guide eschews a simple checklist of tests. Instead, it presents a logical, integrated workflow grounded in first principles. As a Senior Application Scientist, my objective is to illuminate not just what to do, but why specific analytical choices are made. We will explore the causality behind method selection and demonstrate how a well-designed analytical strategy becomes a self-validating system, ensuring the highest degree of confidence in your results. This document is structured to guide you through the multifaceted process of confirming identity, quantifying potency, and characterizing the complete impurity profile of (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride.

Foundational Characterization: Identity and Structure Confirmation

Before any quantitative assessment, we must unequivocally confirm that the material is, in fact, (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride. This foundational step utilizes a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The synergy between these methods provides an unassailable confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, offering unambiguous evidence of atomic connectivity.[1][2] For (2,5-Dimethylphenyl)(phenyl)methanamine hydrochloride, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture.

-